molecular formula C10H11F3N2O B1417094 3-Amino-N,N-dimethyl-4-trifluoromethylbenzamide CAS No. 1369783-48-1

3-Amino-N,N-dimethyl-4-trifluoromethylbenzamide

Cat. No. B1417094
CAS RN: 1369783-48-1
M. Wt: 232.2 g/mol
InChI Key: MACQCEZPSLIKRX-UHFFFAOYSA-N
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Description

“3-Amino-N,N-dimethyl-4-trifluoromethylbenzamide” is a compound that falls under the category of N-Trifluoromethyl Amines . Introducing trifluoromethyl groups is a common strategy to improve the properties of biologically active compounds .


Physical And Chemical Properties Analysis

N-Trifluoromethyl Amines, such as “this compound”, have excellent aqueous stability. Compared to their N-methyl analogues, N-Trifluoromethyl Amines have a higher lipophilicity and can show increased metabolic stability and Caco-2 permeability .

Scientific Research Applications

Molecular Structure and Intermolecular Interactions

3-Amino-N,N-dimethyl-4-trifluoromethylbenzamide's molecular structure and the effects of intermolecular interactions have been a subject of study. For instance, research on similar compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, has revealed insights into how acylation reactions and intermolecular interactions like dimerization and crystal packing influence molecular geometry. This knowledge is crucial in understanding the compound's behavior in different environments, potentially impacting its applications in materials science and drug design (Karabulut et al., 2014).

Radiosensitizers and Imaging Agents

Fluorinated derivatives of this compound, such as 3-aminobenzamide labeled with fluorine-19, have been explored for their potential as radiosensitizers and imaging agents. These compounds could inhibit DNA strand break repair, enhancing the effectiveness of radiotherapy. Furthermore, their biodistribution and pharmacokinetics can be monitored using magnetic resonance imaging (MRI), providing valuable insights for oncology applications (Brix et al., 2005).

Serotonin Transporter Imaging

N,N-Dimethyl derivatives of this compound have been synthesized for use as serotonin transporter imaging agents. These compounds show promise in neuroimaging, particularly in studying neurological disorders and brain function by tracking serotonin transporter activity (Shiue et al., 2003).

Anticonvulsant Properties

The anticonvulsant activities of this compound derivatives have been investigated, showing significant protective effects against seizures. These findings could contribute to the development of new treatments for epilepsy and other seizure-related disorders (Clark et al., 1984).

Enantioseparation and Chromatography

The compound's derivatives have been studied in the context of enantioseparation, particularly in liquid chromatography. This research is fundamental in the pharmaceutical industry for the purification and analysis of chiral compounds, which can have different biological activities depending on their enantiomeric forms (Lee et al., 2008).

properties

IUPAC Name

3-amino-N,N-dimethyl-4-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O/c1-15(2)9(16)6-3-4-7(8(14)5-6)10(11,12)13/h3-5H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACQCEZPSLIKRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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